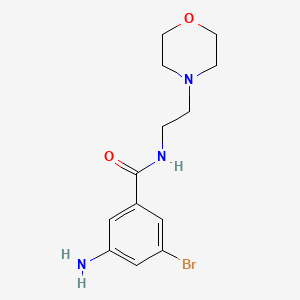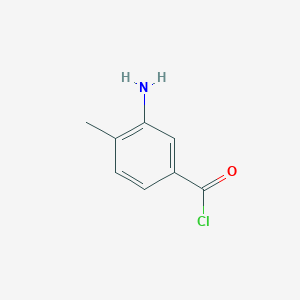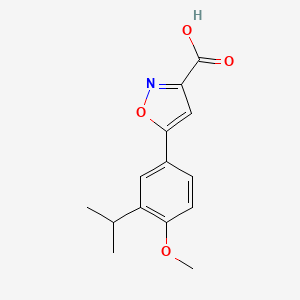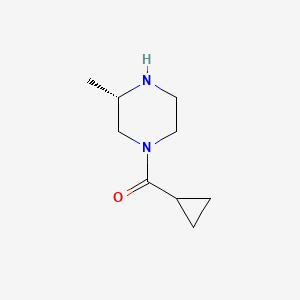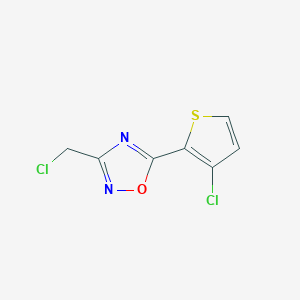
3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole
Übersicht
Beschreibung
The compound “3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole” is an organic molecule that contains several functional groups, including a chloromethyl group, a chlorothiophenyl group, and an oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-oxadiazole ring, which is a heterocyclic ring containing two carbon atoms, one nitrogen atom, and two oxygen atoms . The chloromethyl and chlorothiophenyl groups would be attached to this ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the chloromethyl and chlorothiophenyl groups, as well as the 1,2,4-oxadiazole ring . These groups could potentially undergo a variety of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of the chloro groups and the oxadiazole ring could potentially affect its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Potential Anticancer Agents
One significant application of 3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole derivatives is in the discovery and structure-activity relationship studies of new series of apoptosis inducers, which could serve as potential anticancer agents. A derivative of this compound was identified as a novel apoptosis inducer through high-throughput screening assays. It exhibited good activity against several breast and colorectal cancer cell lines, with the mechanism of action involving cell arrest in the G(1) phase, followed by induction of apoptosis. The molecular target was identified as TIP47, an IGF II receptor-binding protein, highlighting its potential in cancer treatment research (Zhang et al., 2005).
Synthesis Techniques
3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole serves as a versatile synthon in the synthesis of various 1,2,4-oxadiazole derivatives. Its chemical properties have been extensively studied, showing potential in reactions involving acylation, oxidation, and transformations of the oxadiazole ring. This flexibility makes it a valuable compound in the field of synthetic organic chemistry, offering pathways to a wide range of heterocyclic compounds with potential applications in drug discovery and materials science (Stepanov et al., 2019).
Antibacterial Properties
Another application of this compound lies in its role in synthesizing novel compounds with significant antibacterial activity. A series of derivatives synthesized from 3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole were characterized and tested for in-vitro antibacterial activity, showing promising results against various bacterial strains. This research underscores the potential of 1,2,4-oxadiazole derivatives in developing new antibacterial agents, addressing the growing concern over antibiotic resistance (Rai et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2OS/c8-3-5-10-7(12-11-5)6-4(9)1-2-13-6/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQVFJCUMGTGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



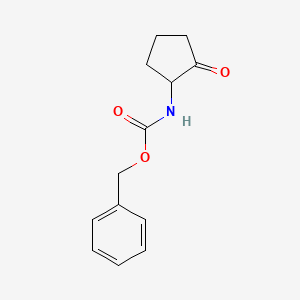
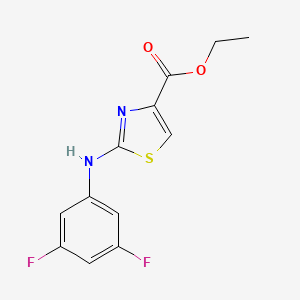
![[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B1405894.png)
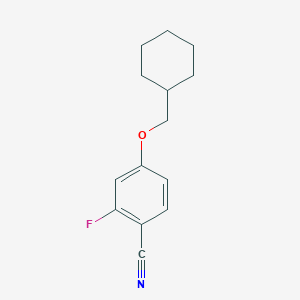
![4,5-Pyrimidinediamine, 6-chloro-N4-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-2-(propylthio)-](/img/structure/B1405899.png)

